

Application Note: Preparation and Use of Ac-Ala-Ala-Tyr-AMC Stock Solution

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Compound of Interest

Compound Name: AC-Ala-ala-tyr-amc

Cat. No.: B1518660

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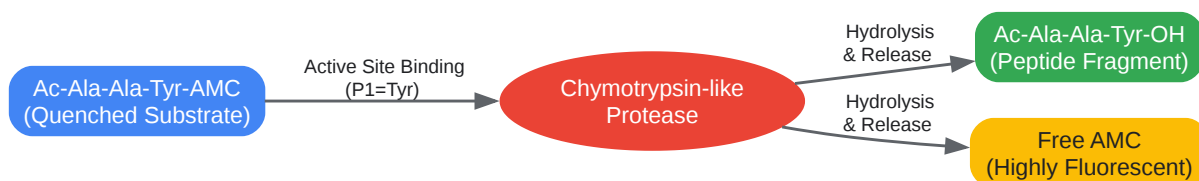
Target Audience: Researchers, assay scientists, and drug development professionals.

Application: High-throughput screening and kinetic profiling of chymotrypsin-like proteases.

Mechanistic Overview & Scientific Grounding

Ac-Ala-Ala-Tyr-AMC (Acetyl-Alanyl-Alanyl-Tyrosyl-7-amino-4-methylcoumarin) is a highly specific, synthetic fluorogenic reporter substrate[1]. It is predominantly utilized to quantify the chymotrypsin-like activity of serine proteases, including the 20S proteasome and matriptase[2].

The structural logic of this substrate relies on the P1-P2-P3 binding pocket specificity. The bulky, aromatic Tyrosine (Tyr) residue at the P1 position perfectly occupies the hydrophobic S1 pocket of chymotrypsin-like enzymes[2]. When the AMC fluorophore is covalently conjugated to the C-terminus of the peptide via an amide bond, its natural fluorescence is heavily quenched due to changes in the conjugated electron system[3]. Upon targeted proteolytic cleavage of the Tyr-AMC bond, free 7-amino-4-methylcoumarin is released, resulting in a dramatic, quantifiable shift and increase in fluorescence (Excitation: ~345–380 nm / Emission: ~440–460 nm)[3].



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Mechanistic pathway of Ac-AAY-AMC cleavage by chymotrypsin-like proteases to release fluorescent AMC.

Reagent Specifications

Before proceeding with stock preparation, verify the physicochemical properties of your lyophilized peptide to ensure accurate molarity calculations.

Property	Specification
Chemical Name	Ac-Ala-Ala-Tyr-AMC
CAS Number	99590-93-9[1]
Molecular Formula	C ₂₇ H ₃₀ N ₄ O ₇ [4]
Molecular Weight	522.6 g/mol [4]
Primary Solvent	Anhydrous DMSO or DMF
Optical Maxima (Free AMC)	Ex: 345–380 nm / Em: 440–460 nm[3]

Protocol: Preparation of 10 mM Stock Solution

Expertise & Experience: Fluorogenic peptide substrates must be prepared with strict environmental controls. The AMC-amide bond is highly susceptible to nucleophilic attack by water. Using standard, moisture-rich DMSO will lead to spontaneous hydrolysis over time, resulting in a high fluorescent baseline that ruins assay sensitivity. Always use anhydrous DMSO (≥99.9% purity).

Step-by-Step Reconstitution

- **Thermal Equilibration:** Remove the lyophilized Ac-AAY-AMC vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.
 - **Causality:** Opening a cold vial causes atmospheric moisture to condense on the peptide powder, accelerating spontaneous degradation.
- **Solvent Addition:** Add the precise volume of anhydrous DMSO required to achieve a 10 mM concentration (see Table below).
- **Dissolution:** Vortex the vial gently for 30–60 seconds. Do not sonicate unless absolutely necessary, as excessive heat can degrade the peptide.
- **Aliquoting:** Divide the 10 mM stock into single-use aliquots (e.g., 10 µL or 20 µL) in opaque or amber microcentrifuge tubes.
 - **Causality:** Repeated freeze-thaw cycles induce peptide aggregation and baseline drift. The AMC fluorophore is photosensitive and will photobleach upon prolonged exposure to ambient light.
- **Storage:** Store aliquots immediately at -20°C or -80°C. Stable for up to 6 months.

Reconstitution Volumes for 10 mM Stock

Mass of Ac-AAY-AMC	Volume of Anhydrous DMSO Required
1.0 mg	191.3 µL
5.0 mg	956.7 µL
10.0 mg	1,913.5 µL

Experimental Workflow: Protease Activity Assay

Trustworthiness: A robust assay must be a self-validating system. The protocol below incorporates internal controls to instantly identify false positives (spontaneous hydrolysis) or optical path errors.

Step 1: Assay Buffer Preparation

Prepare a standard chymotrypsin/proteasome assay buffer. A widely validated formulation is: 50 mM Tris-HCl (pH 7.5), 10 mM NaCl, 1 mM EDTA, 1 mM DTT. Keep at room temperature.

Step 2: Substrate Dilution

Immediately prior to the assay, dilute the 10 mM Ac-AAY-AMC stock in assay buffer to create a 2X Working Solution (typically 40 μ M, for a final assay concentration of 20 μ M).

- Causality: Aqueous environments initiate slow, spontaneous hydrolysis. Diluting the substrate immediately before the read minimizes background signal accumulation.

Step 3: Plate Setup (Self-Validating Design)

Use a solid black 96-well or 384-well microplate.

- Causality: Black plates absorb scattered light, virtually eliminating optical cross-talk between wells and suppressing background autofluorescence.

Set up the following wells (50 μ L enzyme/buffer + 50 μ L 2X Substrate):

- Blank Control (Buffer + Substrate): Validates substrate stability. If the baseline fluorescence of this well increases by >5% over the assay duration, the stock has degraded.
- Positive Control (Purified Enzyme + Substrate): Validates that the buffer conditions are optimal and the substrate is active.
- Experimental Wells (Sample + Substrate): Your unknown samples or inhibitor screens.
- AMC Standard Curve (Free AMC + Buffer): A serial dilution of free 7-Amino-4-methylcoumarin (0.1 μ M to 10 μ M)[3]. This validates the plate reader's optical path and allows the conversion of Relative Fluorescence Units (RFU) into absolute moles of cleaved product.

Step 4: Kinetic Measurement

- Pre-incubate the plate containing the enzyme/samples at 37°C for 10 minutes.

- Rapidly add 50 μL of the 2X Substrate Working Solution to all wells (except the AMC standard curve) using a multichannel pipette.
- Immediately transfer the plate to a fluorescence microplate reader.
- Read Parameters:
 - Mode: Kinetic (read every 1–2 minutes for 30–60 minutes).
 - Excitation: 360 nm (or 345–380 nm range).
 - Emission: 460 nm (or 440–460 nm range).
 - Temperature: 37°C.

Causality for Kinetic Mode: Endpoint assays are highly susceptible to errors from substrate depletion or product inhibition. Kinetic measurements allow you to isolate the initial linear velocity (

), providing mathematically rigorous specific activity data.

References

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- Yoshimura, M., et al. "Addition of β 1-6 GlcNAc branching to the oligosaccharide attached to Asn 772 in the serine protease domain of matriptase plays a pivotal role in its stability and resistance against trypsin." *Glycobiology*. [2](#)
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Sources

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